An In-depth Technical Guide to the Core Properties of n-Methylserine Hydrochloride
An In-depth Technical Guide to the Core Properties of n-Methylserine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methylserine hydrochloride, a derivative of the non-essential amino acid L-serine, is a compound of significant interest in the fields of neuroscience, pharmaceutical development, and biochemistry. Its structural modification, the presence of a methyl group on the amine, confers unique properties that differentiate it from its parent compound, L-serine, making it a valuable tool for researchers. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, biological significance, and handling of n-Methylserine hydrochloride, intended to equip researchers and drug development professionals with the essential knowledge for its effective application.
Chemical and Physical Properties
n-Methylserine hydrochloride is a chiral compound, with the L-isomer being the most common commercially available and researched form. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental settings.
Physicochemical Data
A summary of the key physicochemical properties of n-Methyl-L-serine hydrochloride is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | (2S)-3-hydroxy-2-(methylamino)propanoic acid hydrochloride | [1][2] |
| Common Synonyms | N-Me-L-Ser-OH·HCl | [3] |
| CAS Number | 2480-26-4 | [3] |
| Molecular Formula | C₄H₉NO₃·HCl | [3] |
| Molecular Weight | 155.62 g/mol | [3][4] |
| Appearance | White to off-white solid | [3][5] |
| Melting Point | 204 °C (for N-Methyl-L-serine) | [6] |
| Optical Rotation | [α]²⁰/D = +17° to +20° (c=2 in water) | [3] |
| Solubility | Highly soluble in water. | [3][7] |
| Storage Conditions | 0-8 °C, protected from moisture. | [3][5] |
Note: The provided melting point is for the free amino acid N-Methyl-L-serine. The melting point of the hydrochloride salt may differ.
Synthesis and Formulation
A generalized workflow for the synthesis is depicted in the following diagram:
Caption: Generalized synthetic workflow for n-Methylserine hydrochloride.
Experimental Protocol: Preparation of Stock Solutions
Due to its high solubility in aqueous solutions, preparing stock solutions of n-Methylserine hydrochloride is straightforward. The following protocol provides a self-validating system for preparing a standard stock solution.
Materials:
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n-Methylserine hydrochloride (CAS 2480-26-4)
-
Nuclease-free water
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Calibrated analytical balance
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Sterile conical tubes (15 mL or 50 mL)
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Sterile-filtered pipette tips
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Vortex mixer
Procedure:
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Pre-weighing Validation: Tare a sterile conical tube on the analytical balance.
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Weighing: Accurately weigh the desired amount of n-Methylserine hydrochloride into the tared tube. For a 100 mM stock solution, this would be 15.56 mg per 1 mL of solvent.
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Solvent Addition: Add the calculated volume of nuclease-free water to the tube.
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Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear and colorless.
-
Sterilization (Optional): If for use in cell culture, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.
Biological Significance and Applications
n-Methylserine hydrochloride is a versatile molecule with applications spanning several areas of life sciences research.[3] Its utility stems from its role as a modified amino acid that can influence biological systems in unique ways compared to its parent compound, L-serine.
Neuroscience Research
In the field of neuroscience, n-Methylserine hydrochloride serves as a valuable tool for studying neurotransmitter systems and neuronal signaling pathways.[3] It is utilized in the development of neuroprotective agents and has shown potential in studies related to cognitive function and neurological health.[3] While the precise mechanism of action is still under investigation, it is thought to modulate neurotransmitter activity, opening avenues for its potential use in developing treatments for neurological disorders such as depression and anxiety.[3]
Pharmaceutical Development
The unique structure of n-Methylserine allows it to act as a building block in the synthesis of peptides and proteins.[3] Its incorporation can enhance the stability and activity of these molecules, making it a person of interest in pharmaceutical and biotechnology applications.[3]
Biochemical Studies
n-Methylserine hydrochloride is employed in various biochemical assays to investigate metabolic pathways.[3] It is recognized for its ability to enhance protein synthesis and support metabolic processes.[3] One specific reported activity is the stimulation of high molecular mass hyaluronan production in human skin fibroblasts.[6]
The following diagram illustrates the key application areas of n-Methylserine hydrochloride:
Caption: Key research applications of n-Methylserine hydrochloride.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for n-Methyl-L-serine hydrochloride (CAS 2480-26-4) was not found in the search results, general laboratory safety precautions for handling chemical compounds should be followed. Based on information for related compounds, the following guidelines are recommended.
Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles.
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Hand Protection: Wear compatible chemical-resistant gloves.
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Skin and Body Protection: Wear a laboratory coat.
Handling:
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Avoid breathing dust.
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Avoid contact with eyes, skin, and clothing.
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Handle in a well-ventilated area.
Storage:
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Store in a tightly sealed container in a cool, dry place.[5] The recommended storage temperature is between 0°C and 8°C.[3]
-
Protect from moisture.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, FT-IR, Mass Spectrometry) specifically for n-Methyl-L-serine hydrochloride were not available in the provided search results. The available spectra are for the related compound, L-serine methyl ester hydrochloride, and should not be used as a direct reference. Researchers should obtain analytical data for their specific batch of n-Methyl-L-serine hydrochloride for accurate characterization.
Conclusion
n-Methylserine hydrochloride is a valuable chemical tool for researchers in neuroscience, pharmaceutical development, and biochemistry. Its unique properties, conferred by the N-methylation of L-serine, offer opportunities for investigating and modulating biological systems. This guide has provided a summary of its core properties based on available data. Further research is warranted to fully elucidate its specific mechanisms of action and to expand its applications.
References
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Chem-Impex. N-Methyl-L-serine hydrochloride. [Link]
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P212121. N-Methyl-L-serine hydrochloride | CAS 2480-26-4. [Link]
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PubChem. Methylserine | C4H9NO3 | CID 7009640. [Link]
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Schouten, A., & Lutz, M. (2009). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3026. [Link]
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ResearchGate. (PDF) Preparation of methyl ester of L-serine. [Link]
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NIST WebBook. L-serine, methyl ester, hydrochloride. [Link]
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ResearchGate. (PDF) l-Serine methyl ester hydrochloride. [Link]
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PubMed. Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. [Link]
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ResearchGate. Solubility and pseudo-polymorphic transition of L-serine in water-methanol systems | Request PDF. [Link]
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